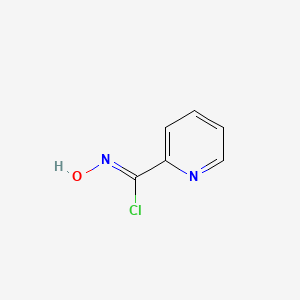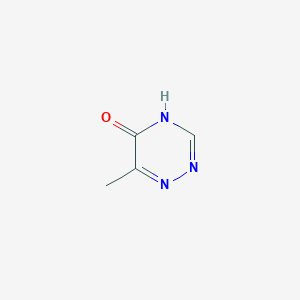![molecular formula C10H12N2O3S B1417509 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol CAS No. 68287-29-6](/img/structure/B1417509.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
Vue d'ensemble
Description
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (DOBT) is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations.
Applications De Recherche Scientifique
Inhibition of Kv1.3 Ion Channels
A series of analogs of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been synthesized and demonstrated potent inhibitory activity against Kv1.3 ion channels. Notably, compounds such as 8b and others have shown similar potency to known Kv1.3 inhibitors in IonWorks patch clamp assay conditions, making them promising candidates for further study and potential therapeutic applications (Haffner et al., 2010).
Potential H3 Receptor Antagonism
Compounds derived from 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been explored for their potential as H3 receptor antagonists. This research is significant as H3 antagonism is relevant in managing diseases such as Alzheimer's, depression, epilepsy, schizophrenia, and other CNS disorders. The docking results of these studies have shown promise, particularly for compounds like RM-7, in terms of H3 receptor antagonism (Rahmani et al., 2014).
Development of Novel Norepinephrine Inhibitors
Research into the modification of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol has led to the discovery of novel selective norepinephrine inhibitors. These compounds have shown potential in models of acute, inflammatory, and neuropathic pain. One example is the compound WYE-114152, which displayed efficacy in rat models and good pharmacokinetic profiles, suggesting its potential in pain management (O'Neill et al., 2011).
Anti-microbial Activities
Some derivatives of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol have been synthesized and evaluated for their biological activity against bacteria. Certain compounds have shown marked activity against specific strains like Bacillus subtilis, indicating their potential as anti-microbial agents (Zia-ur-Rehman et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives, including those related to 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol, have been studied for their corrosion inhibiting effects. These studies have found that such compounds offer enhanced stability and higher inhibition efficiencies against steel corrosion, making them viable as corrosion inhibitors (Hu et al., 2016).
Propriétés
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQCCRYWDLSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



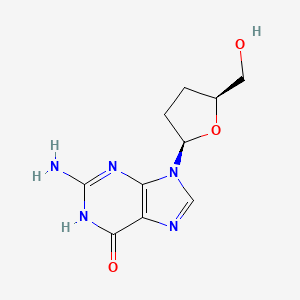
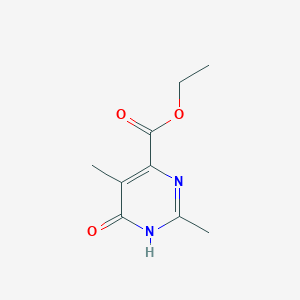
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)
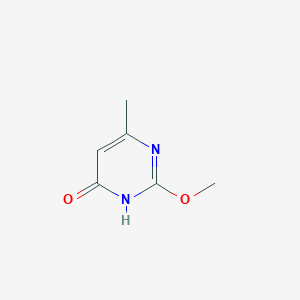
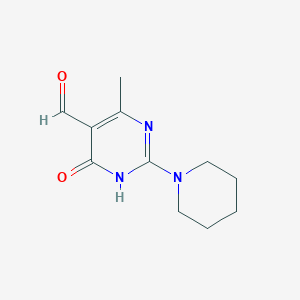
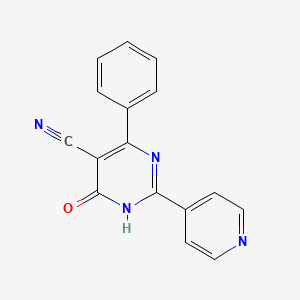
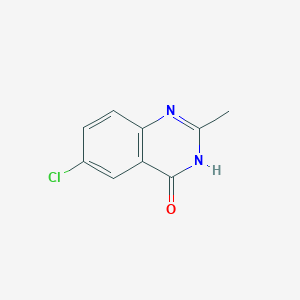
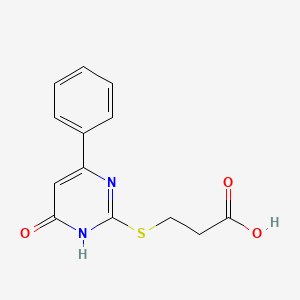
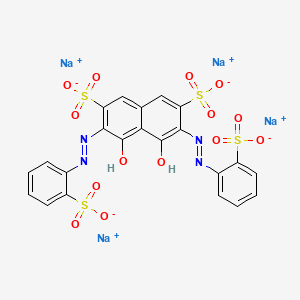
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417445.png)
